molecular formula C8H8ClNO4S B14848408 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride

3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride

Cat. No.: B14848408
M. Wt: 249.67 g/mol
InChI Key: GAAQMVYFNPVJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is an organic compound that features both an acetylamino group and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride typically involves the acetylation of 5-amino-2-hydroxybenzenesulfonyl chloride. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Acylation: The acetylamino group can participate in acylation reactions with various acylating agents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Acylation: Acylating agents like acetic anhydride or acetyl chloride are used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Acylation: Formation of N-acyl derivatives.

    Oxidation: Formation of quinones or carbonyl compounds.

    Reduction: Formation of deoxygenated products.

Scientific Research Applications

3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylamino)-5-hydroxybenzenesulfonamide
  • 3-(Acetylamino)-5-hydroxybenzenesulfonic acid
  • 3-(Acetylamino)-5-hydroxybenzenesulfonate esters

Uniqueness

3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both an acetylamino group and a sulfonyl chloride group on the same benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

3-acetamido-5-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-7(12)4-8(3-6)15(9,13)14/h2-4,12H,1H3,(H,10,11)

InChI Key

GAAQMVYFNPVJTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.